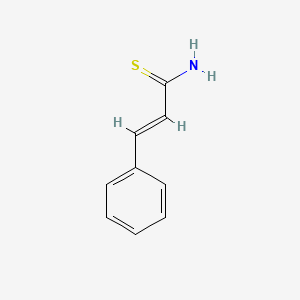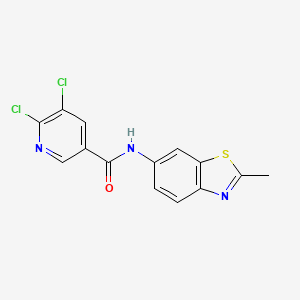
3-Amino-2,2-dimethylpropane-1-thiolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2,2-dimethylpropane-1-thiol hydrochloride is an organic compound with the molecular formula C5H14ClNS It is a derivative of propane, featuring an amino group, a thiol group, and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride typically involves the reaction of 3-amino-2,2-dimethylpropane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
- Dissolution of 3-amino-2,2-dimethylpropane-1-thiol in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to promote the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and purity, often involving automated systems and quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-2,2-dimethylpropane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiol or amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-amino-2,2-dimethylpropane-1-thiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation, modulation of signaling pathways, or interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 1-amino-2-methylpropane-2-thiol
- 3-amino-2,2-dimethyl-1-propanol
Comparison
3-amino-2,2-dimethylpropane-1-thiol hydrochloride is unique due to the presence of both an amino and a thiol group, which allows it to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C5H14ClNS |
|---|---|
Peso molecular |
155.69 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-5(2,3-6)4-7;/h7H,3-4,6H2,1-2H3;1H |
Clave InChI |
PJDNKZRRBKLYAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)CS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



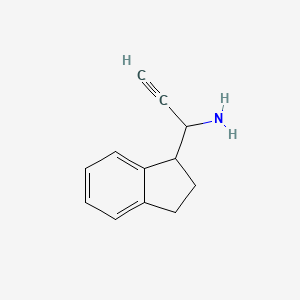
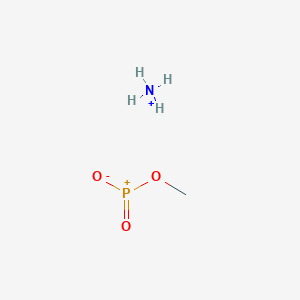

![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
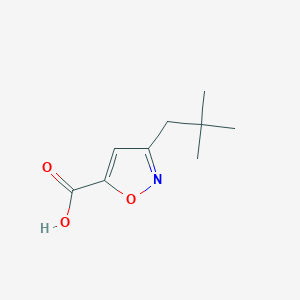
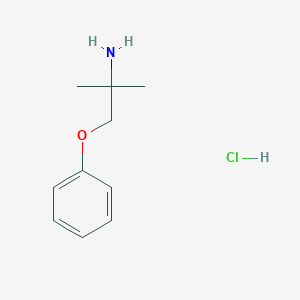
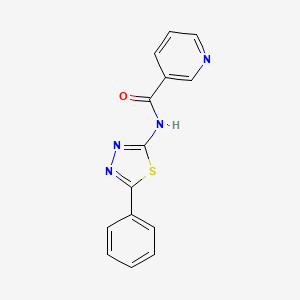
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)
